N-(5-chloro-2-methoxyphenyl)-2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide
Description
This compound features a chloro-methoxyphenyl group linked to an acetamide scaffold, with a 3-methyl-1,2,4-oxadiazole-substituted azetidine ring.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O3/c1-9-17-15(23-19-9)10-6-20(7-10)8-14(21)18-12-5-11(16)3-4-13(12)22-2/h3-5,10H,6-8H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JURVQJUSCXMPPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CN(C2)CC(=O)NC3=C(C=CC(=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues with Azetidine-Oxadiazole Motifs
- Compound 16e (): A cephalosporin derivative with a 3-methyl-1,2,4-oxadiazol-5-yl-azetidine moiety. Unlike the target compound, its bicyclic β-lactam core confers selective activity against non-replicating Mycobacterium tuberculosis. However, the azetidine-oxadiazole group likely enhances stability against enzymatic degradation, similar to the target compound .
- N-[2-[(3,5-dichloro-2-pyridinyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide (): Shares the 3-methyl-1,2,4-oxadiazole but replaces azetidine with a benzamide-thioether linkage.
Analogues with Chloro-Methoxyphenyl-Acetamide Scaffolds
- 5-Substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide (): Replaces the azetidine-oxadiazole with a 1,3,4-oxadiazole and sulfanyl group. This compound exhibited antitumor activity in screening studies, suggesting the chloro-methoxyphenyl-acetamide core is pharmacologically versatile. However, the 1,3,4-oxadiazole may confer lower metabolic stability than 1,2,4-oxadiazole .
- 2-Chloro-N-(5-phenyl-[1,3,5]-oxadiazol-2-yl)-acetamide (): Substitutes the azetidine with a phenyl-1,3,5-oxadiazole.
Analogues with Varied Heterocyclic Systems
- Compound 28 (): Contains a trifluoromethyl-pyrazole linked to 1,2,4-oxadiazole. The trifluoromethyl group enhances lipophilicity and electron-withdrawing effects, which may improve CNS penetration compared to the target compound’s chloro-methoxy group .
- N-(4-Chloro-2-methoxy-5-methylphenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide (): Replaces oxadiazole-azetidine with a pyrazine-triazole-thioether system. The thioether linkage increases susceptibility to oxidative metabolism, reducing half-life relative to the target compound .
Physicochemical and Pharmacokinetic Properties
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